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Abstract

Felezonexor (formerly SL-801) is a novel, orally bioavailable, reversible, small molecule
inhibitor of Exportin-1 (XPO1), a key nuclear export protein. Overexpression of XPOL1 is
implicated in the pathogenesis of numerous malignancies, facilitating the export of tumor
suppressor proteins from the nucleus, thereby rendering them inactive. By blocking XPO1,
Felezonexor forces the nuclear retention and subsequent activation of these critical proteins,
leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a
comprehensive overview of the discovery and development timeline of Felezonexor, detailing
its mechanism of action, preclinical data, and clinical trial results.

Discovery and Development Timeline

The development of Felezonexor has been marked by key milestones, from its initial discovery
to clinical evaluation.

e Pre-2014: Discovery and Licensing Felezonexor, then known as CBS9106, was discovered
by CanBas Co., Ltd.[1][2] In December 2014, Stemline Therapeutics, Inc. acquired the
worldwide license for the development and commercialization of CBS9106, excluding certain
Asian territories.[1]
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e 2015: Preclinical Proof-of-Concept Extensive preclinical studies demonstrated the potent in
vitro and in vivo anti-cancer activity of Felezonexor.[3][4] These findings were presented at
the 57th American Society of Hematology (ASH) Annual Meeting, highlighting its broad
cytotoxic effects across a wide range of cancer cell lines and significant tumor growth
inhibition in xenograft models.[3][4] IND-enabling studies were initiated to support the filing
for clinical trials.[3]

e March 2016: Initiation of Phase 1 Clinical Trial Stemline Therapeutics initiated a Phase 1,
first-in-human, dose-escalation study of Felezonexor in patients with advanced solid tumors
(NCT02667873).[1][5] The trial was designed to evaluate the safety, tolerability,
pharmacokinetics, and preliminary efficacy of orally administered Felezonexor.[5]

e 2017-2019: Reporting of Interim Clinical Data Interim results from the ongoing Phase 1 trial
were presented at major international oncology conferences, including the European Society
for Medical Oncology (ESMO) Congress in 2017 and 2019, and the American Society of
Clinical Oncology (ASCO) Annual Meeting in 2018.[6] These presentations reported a
manageable safety profile, dose-dependent increases in drug exposure, and signs of clinical
activity, including a partial response and stable disease in heavily pretreated patients.[6]

Mechanism of Action: XPO1 Inhibition

Felezonexor's therapeutic effect is derived from its potent and reversible inhibition of XPO1
(also known as CRM1).[6]

The Role of XPOL1 in Cancer: XPOL1 is the primary mediator of nuclear export for a large
number of proteins, including the majority of tumor suppressor proteins (TSPs) such as p53,
p21, p27, and FOXO proteins.[7][8][9] In many cancer cells, XPO1 is overexpressed, leading to
the excessive export of these TSPs from the nucleus to the cytoplasm.[4][10] This
mislocalization prevents the TSPs from performing their normal functions of regulating the cell
cycle and inducing apoptosis, thereby contributing to uncontrolled cell proliferation and tumor
growth.[4][10]

Felezonexor-Mediated XPOL1 Inhibition: Felezonexor binds to XPO1, blocking the binding of
cargo proteins and preventing their export from the nucleus.[11][12] This leads to the
accumulation of TSPs in the nucleus, where they can exert their tumor-suppressive functions.
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[11] The reversible nature of Felezonexor's binding may offer a favorable therapeutic window.

[4]

Signaling Pathway of Felezonexor's Action “dot
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Preclinical Evaluation Workflow for Felezonexor.

Clinical Development: Phase 1 Trial (NCT02667873)
Study Design

o Title: A Phase 1, First-in-Human, Dose-Escalation Study of SL-801 in Patients with Advanced
Solid Tumors. *[5] Primary Objectives: To determine the maximum tolerated dose (MTD) and
recommended Phase 2 dose (RP2D) of Felezonexor, and to evaluate its safety and
tolerability. *[5] Secondary Objectives: To characterize the pharmacokinetic (PK) profile of
Felezonexor, to assess its preliminary anti-tumor activity, and to explore pharmacodynamic
(PD) markers. *[5] Patient Population: Patients with advanced, metastatic, or locally
advanced and unresectable solid tumors who have failed or are not eligible for standard
therapy.

[S]#### 4.2. Key Eligibility Criteria
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Inclusion Criteria Exclusion Criteria
Histologic or cytologic evidence of a malignant [5] Active or suspected brain or leptomeningeal
solid tumor metastases

Advanced disease (metastatic or unresectable) [5] Inadequate organ and bone marrow function

Measurable or evaluable disease per RECIST

[5] Clinically significant cardiovascular disease

11

ECOG performance status of 0 or 1 Known HIV infection or active hepatitis B or C

This is not an exhaustive list. Please refer to the
official clinical trial protocol for complete

eligibility criteria.

Dosing and Administration

Felezonexor was administered orally in 28-day cycles. T[5]he study employed a dose-

escalation design with different dosing schedules evaluated across various cohorts.

[S]#### 4.4. Clinical Activity (Interim Results)

Response Patient Population

Details

4th line KRAS-positive,
Partial Response (PR) microsatellite stable colorectal

cancer

PR observed after 2 cycles of
felezonexor (70mg then
65mgQ).

12 patients with various
Stable Disease (SD) advanced solid tumors (11/12
were 3rd line or greater)

Five patients had SD for 4 to
11 months, including one
patient with basal cell
carcinoma with SD for

approximately 11 months.

Data from ESMO 2019

Congress Presentation.

[6]#### 4.5. Safety and Tolerability (Interim Results)
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Felezonexor demonstrated a manageable safety and tolerability profile. The most common
treatment-related adverse events were generally low-grade.

[6]### 5. Conclusion

Felezonexor (SL-801) is a promising novel XPOL1 inhibitor with a well-defined mechanism of
action and demonstrated preclinical and early clinical activity. Its ability to restore the function of
key tumor suppressor proteins provides a strong rationale for its continued development in a
variety of solid and hematologic malignancies. The ongoing clinical evaluation will further
delineate its therapeutic potential and role in the oncology treatment landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [Felezonexor (SL-801): A Technical Guide to its
Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684368#felezonexor-sl-801-discovery-and-
development-timeline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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